molecular formula C18H18ClN7O2S B12175047 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B12175047
M. Wt: 431.9 g/mol
InChI Key: SYYZGHPEINGTRL-UHFFFAOYSA-N
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Description

2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that features a combination of piperazine, pyridazine, and thiadiazole moieties

Properties

Molecular Formula

C18H18ClN7O2S

Molecular Weight

431.9 g/mol

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C18H18ClN7O2S/c19-13-2-1-3-14(10-13)24-6-8-25(9-7-24)15-4-5-17(28)26(23-15)11-16(27)21-18-22-20-12-29-18/h1-5,10,12H,6-9,11H2,(H,21,22,27)

InChI Key

SYYZGHPEINGTRL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN(C(=O)C=C3)CC(=O)NC4=NN=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Piperazine Derivative: This involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions.

    Synthesis of the Pyridazine Core: The piperazine derivative is then reacted with a suitable pyridazine precursor to form the pyridazine core.

    Introduction of the Thiadiazole Moiety: The final step involves the reaction of the pyridazine intermediate with a thiadiazole derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine and pyridazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Neuropharmacological Applications

The compound has been studied for its effects on neurotransmitter systems, particularly its potential role as a ligand in receptor binding studies. It may exhibit:

  • Analgesic properties : Potential effectiveness in pain relief.
  • Anti-inflammatory effects : Possible reduction in inflammation through modulation of inflammatory pathways .

Antimicrobial Properties

Pyridazine derivatives have been noted for their antibacterial and antifungal activities. Compounds similar to this one have shown effectiveness against various Gram-positive and Gram-negative bacteria . This suggests that the compound may also possess antimicrobial properties worth exploring further.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of compounds related to 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide:

  • Study on Neuropharmacology : A study investigated the binding affinity of similar compounds to various receptors involved in pain modulation. Results indicated that these compounds could influence pain pathways significantly .
  • Antimicrobial Efficacy Research : In vitro testing demonstrated that related pyridazine derivatives exhibited strong antibacterial activity against E. coli and Staphylococcus aureus, suggesting that this compound could be developed as an antimicrobial agent .
  • Molecular Modeling Studies : Computational studies have indicated potential interactions at the molecular level, providing insights into how structural modifications can enhance biological activity .

Mechanism of Action

The mechanism of action of 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. These targets may include:

    Receptors: The compound may bind to and modulate the activity of certain receptors, such as serotonin or dopamine receptors.

    Enzymes: It may inhibit or activate enzymes involved in key biological pathways.

    Pathways: The compound can influence signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • **2-{3-[4-(4-chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
  • **1,4-BIS(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)BUTANE DIHYDROCHLORIDE

Uniqueness

2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide represents a novel structure in medicinal chemistry, combining heterocyclic systems that may exhibit significant biological activities. This article explores its synthesis, biological activities, mechanisms of action, and potential therapeutic applications based on a review of existing literature.

Chemical Structure and Properties

The IUPAC name of the compound indicates a complex arrangement involving a pyridazine ring, a piperazine moiety, and a thiadiazole unit. The molecular formula is C19H21ClN6OC_{19}H_{21}ClN_6O with a molecular weight of approximately 396.87 g/mol. The structural complexity suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Pyridazine Ring : This is achieved through cyclization reactions involving hydrazine derivatives.
  • Piperazine Coupling : The piperazine moiety is introduced via nucleophilic substitution reactions.
  • Thiadiazole Formation : The thiadiazole unit is synthesized through condensation reactions involving appropriate thioketones.

Antimicrobial Activity

Studies have indicated that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, derivatives containing piperazine and pyridazine rings have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The activity against Salmonella typhi was particularly notable, demonstrating moderate to strong inhibition .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specific focus has been placed on its activity against acetylcholinesterase (AChE) and urease:

  • Acetylcholinesterase Inhibition : Compounds structurally related to the target molecule have shown significant AChE inhibition, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.
  • Urease Inhibition : The compound's analogs demonstrated strong urease inhibitory activity, with IC50 values comparable to established urease inhibitors. This suggests potential applications in treating urinary tract infections and related conditions .

The proposed mechanism of action involves the interaction of the compound with specific enzymes or receptors in biological pathways. Binding studies indicate that the compound may modulate enzyme activity by forming stable complexes with active sites, thus inhibiting their function. Docking studies further elucidate these interactions at the molecular level .

Study 1: Antibacterial Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated a series of compounds similar to the target molecule for antibacterial properties. Among these compounds, several exhibited strong activity against Bacillus subtilis and Salmonella typhi, with promising results suggesting that modifications to the piperazine or pyridazine moieties could enhance efficacy .

Study 2: Enzyme Inhibition Profiles

Another research effort focused on the enzyme inhibition capabilities of related compounds. It was found that modifications in the thiadiazole structure significantly impacted the inhibition rates against AChE and urease. Compounds with lower IC50 values demonstrated higher potency and selectivity for these enzymes, indicating that structural optimization could lead to more effective therapeutic agents .

Data Summary Table

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisStrong
AChE Inhibition-6.28
Urease Inhibition-1.13

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